8-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
Molecular Formula |
C16H10F3N5O |
|---|---|
Molecular Weight |
345.28 g/mol |
IUPAC Name |
12-methyl-11-[3-(trifluoromethyl)phenyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C16H10F3N5O/c1-9-5-13-12(7-20-15-21-8-22-24(13)15)14(25)23(9)11-4-2-3-10(6-11)16(17,18)19/h2-8H,1H3 |
InChI Key |
SABIJXLRTGGEMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of β-Keto Esters
The foundational step involves preparing β-keto esters (1a–n) from ethyl acetoacetate and halogenated alkanes (2f–h, j, k) or benzyl bromide (2n) . For the target compound, ethyl 3-(3-(trifluoromethyl)phenyl)acetoacetate is synthesized by reacting ethyl acetoacetate with 3-(trifluoromethyl)benzyl bromide under reflux conditions.
Benzylation and Cyclization
Benzylation of the β-keto ester with methyl-substituted benzyl bromides (3a–v) yields intermediates (4aa–ev) . Cyclization with 3,5-diaminotriazole (5c) in the ionic liquid BMIM-PF6 under microwave irradiation (200°C) forms the triazolopyrimidinone core (6) . Introducing the methyl group at position 8 is achieved using p-toluenesulfonic acid monohydrate.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzylation | R1-substituted benzyl bromides, reflux | 8–97 |
| Cyclization | BMIM-PF6, microwave, 200°C | 4–83 |
Palladium-Catalyzed Hydrogenation Approach
Hydrogenation of Cinnamic Acid Derivatives
This method adapts the synthesis of 3-(3-trifluoromethyl)propionic acid. m-Trifluoromethylcinnamic acid is hydrogenated using 10% Pd/C in methanol or tetrahydrofuran (THF) under 0.27 MPa H2 pressure. The resulting propionic acid derivative is coupled with aminotriazole via a cyclocondensation reaction.
Cyclocondensation and Methylation
The cyclocondensation step employs acetic acid under reflux to form the triazolopyrimidinone scaffold. Methylation at position 8 is achieved using dimethyl sulfate in the presence of potassium hydroxide.
Key Data:
| Step | Catalyst/Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Hydrogenation | Pd/C, MeOH/THF | 12–24 | 83–99 |
| Cyclocondensation | AcOH, reflux | 1–3 | 55–94 |
Multi-Component Condensation Strategy
Four-Component Reaction
A green chemistry approach uses 3,5-diaminotriazole, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, 3-(trifluoromethyl)benzaldehyde, and methyl acetoacetate in water with p-TsOH as a catalyst. This one-pot method generates the pyrido-triazolo-pyrimidinone core with simultaneous introduction of the trifluoromethylphenyl and methyl groups.
Purification and Optimization
Recrystallization from ethanol/water mixtures yields the pure product. Microwave assistance reduces reaction time from 4 h to 30 minutes.
Key Data:
| Component | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 3,5-Diaminotriazole | p-TsOH | H2O | 81–91 |
Solid-Phase Synthesis for High Throughput
Resin-Bound Intermediate Synthesis
Wang resin-functionalized β-keto esters undergo benzylation with 3-(trifluoromethyl)benzyl bromide. Cyclization with immobilized aminotriazole and cleavage with TFA/CH2Cl2 yields the target compound.
Advantages and Limitations
This method offers rapid purification but requires specialized equipment. Yields are moderate (50–65%).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Three-Step Synthesis | High regioselectivity, scalable | Long reaction times | 4–83 |
| Palladium Catalysis | High purity, mild conditions | Costly catalyst | 55–99 |
| Multi-Component | Eco-friendly, one-pot | Optimization required | 81–91 |
| Solid-Phase | High throughput | Specialized resin needed | 50–65 |
Chemical Reactions Analysis
Core Formation
-
Pyrido-triazolo-pyrimidine scaffold : Synthesis typically involves cyclization reactions between precursors such as pyridines, aldehydes, and amines. For example, one-pot multicomponent reactions under ambient conditions (e.g., room temperature, 10–16 hours) have been reported for similar dipyrimidine systems .
-
Trifluoromethyl group introduction : The CF₃ group at the phenyl position may be incorporated via nucleophilic aromatic substitution or coupling reactions, leveraging the electron-withdrawing nature of trifluoromethyl moieties.
Functionalization
-
Methylation at position 8 : Alkylation using methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaH, DMF) could install the methyl group.
-
Purification : Scalable methods like continuous flow reactors or chromatography may be employed for industrial-scale production.
Cyclization Reactions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| [3+2] Cycloaddition | Copper(I) catalyst, room temperature | Triazole ring formation |
| Condensation | Heat/reflux (e.g., ethanol/DMSO) | Pyrimidine ring closure |
Functional Group Modifications
| Reaction | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation | CH₃I, NaH, DMF | Install methyl group at position 8 |
| Fluorination | CF₃I or CF₃-substituted precursors | Introduce trifluoromethyl group |
Functional Group Interactions
-
Trifluoromethyl (CF₃) : Electron-withdrawing, activates adjacent positions for substitution.
-
Methyl group : Electron-donating, stabilizes intermediates during synthesis.
-
Pyrido-triazolo-pyrimidine core : Conjugated nitrogen atoms influence redox behavior and stability.
Potential Reaction Pathways
-
Nucleophilic Aromatic Substitution : CF₃-substituted phenyl ring may undergo substitution at activated positions.
-
Electrophilic Attack : Pyrimidine rings could react with electrophiles (e.g., halogens) under acidic conditions.
-
Redox Reactions : Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) may modify the core structure.
Comparative Analysis with Related Compounds
Research Findings and Mechanistic Insights
-
Cyclization Efficiency : One-pot multicomponent reactions achieve yields of 57–93% for analogous dipyrimidines under ambient conditions .
-
Kinase Inhibition : The compound’s CDK2 inhibitory activity suggests interactions with enzyme active sites, influenced by its trifluoromethyl and methyl substituents.
-
Solubility and Bioavailability : The trifluoromethyl group enhances lipophilicity, while the pyrido-triazolo-pyrimidine core modulates solubility for biological applications.
Scientific Research Applications
Scientific Research Applications of 8-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
This compound is a complex heterocyclic compound with significant interest in medicinal chemistry. This compound has several applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a valuable scaffold for creating new chemical entities with potential therapeutic uses.
Biology
The compound is used in studies to understand the role of CDK2 in cell cycle regulation and its potential as a target for cancer therapy.
Medicine
Due to its CDK2 inhibitory activity, this compound is being researched for potential use in cancer treatment, specifically targeting tumor cells selectively. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex, essential for the transition from the G1 to the S phase of the cell cycle.
Industry
The compound’s unique structure makes it a candidate for developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 8-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves the inhibition of CDK2. CDK2 is a crucial enzyme that regulates the cell cycle by phosphorylating target proteins. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the transition from the G1 to the S phase of the cell cycle .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their properties:
*Estimated based on structural similarity.
Key Observations:
Substituent Position Effects: The meta-CF₃ group in the target compound contrasts with the para-NO₂ (Y021-7251) and ortho-CF₃ (7-[2-(CF₃)Ph] variant) substituents in analogs. Positional differences significantly impact electronic and steric profiles, which may alter target binding . Anticancer leads from require fluoro substituents ortho to the core for optimal activity, whereas the target’s meta-CF₃ may offer distinct interactions .
Biological Activity: The trifluoroethylamino and fluoro-phenyl groups in ’s compounds are critical for tubulin inhibition. The target’s CF₃ group may mimic these electronic effects but with altered steric constraints . Compound C1 () demonstrates corrosion inhibition, highlighting the scaffold’s versatility beyond pharmacology .
Synthetic Routes: Triazolopyrimidinones are typically synthesized via cyclocondensation of diamino-triazoles with ketones or esters. uses BMIM-PF6 ionic liquid for efficient synthesis, while employs KHSO₄ under ultrasound for pyrazolo-pyrimidinones .
Pharmacological and Computational Insights
- Anticancer Mechanism : ’s triazolopyrimidines inhibit vinca alkaloid binding to tubulin, a mechanism distinct from taxanes. The target’s CF₃ group may enhance hydrophobic interactions with tubulin’s binding pockets .
- Quantum Chemical Parameters : Compounds like C1 () exhibit optimized frontier molecular orbitals (HOMO-LUMO gaps), suggesting that the target’s CF₃ group could further modulate reactivity and stability .
Q & A
Q. Example Workflow :
DFT Optimization : Calculate ligand-protein interaction energies (B3LYP/6-31G*) .
MD Simulations : Run 100-ns trajectories to assess stability of predicted binding poses .
ITC Validation : Discrepancies >10% suggest missing solvation/entropic factors .
Advanced: How to optimize multi-step synthesis using design of experiments (DoE)?
Methodological Answer:
Factor Screening : Identify critical variables (e.g., solvent polarity, temperature, catalyst loading) via Plackett-Burman design .
Response Surface Methodology (RSM) :
- Central composite design (CCD) to model interactions between temperature (X₁) and catalyst (X₂) .
- Optimize for yield (Y₁) and purity (Y₂) using desirability functions .
Case Study :
- For cyclization steps, a 10°C increase (from 120°C to 130°C) improved yield by 15% but reduced purity by 5% .
- Trade-offs resolved via RSM-derived Pareto fronts .
Advanced: What in silico methods predict metabolic stability of derivatives?
Methodological Answer:
Metabolite Identification : Use software (e.g., MetaSite) to predict CYP450-mediated oxidation sites, focusing on the CF₃ group and pyrimidine ring .
QSAR Models : Train on datasets of triazolopyrimidine half-lives in microsomal assays (R² >0.7) .
ADMET Prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
